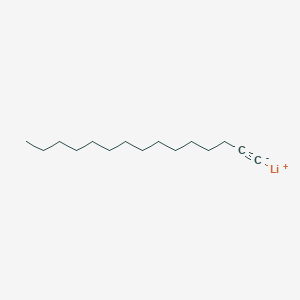

Lithium, 1-pentadecynyl-

Description

Fundamental Principles of Organolithium Reagents

Nature of the Carbon-Lithium Bond: Polarity and Electronic Structure

The chemical behavior of organolithium reagents is a direct consequence of the nature of the carbon-lithium (C-Li) bond. wikipedia.org Due to the significant difference in electronegativity between carbon (χ ≈ 2.55) and lithium (χ ≈ 0.98), the C-Li bond is highly polarized. wikipedia.org This polarization results in a high degree of ionic character, where the carbon atom withdraws the majority of the electron density, creating a partial negative charge on the carbon and a partial positive charge on the lithium. wikipedia.org This effectively makes the carbon atom carbanionic in character. wikipedia.org

From an electronic structure perspective, the Highest Occupied Molecular Orbital (HOMO) of an organolithium reagent is typically a carbon-based orbital, which accounts for its high reactivity towards electrophiles. While often depicted as simple monomers (R-Li) for educational purposes, organolithium reagents in solution exist as complex aggregates (oligomers or polymers). The degree of aggregation, which is influenced by the solvent and the nature of the organic group, can significantly affect the reagent's reactivity.

Reactivity Profiles: Strong Basicity and Nucleophilicity

The highly polarized C-Li bond confers two primary modes of reactivity upon organolithium reagents: strong basicity and potent nucleophilicity. wikipedia.org

Strong Basicity: Organolithium reagents are exceptionally strong bases, capable of deprotonating a wide range of compounds, including many hydrocarbons that are typically considered very weak acids. libretexts.org For instance, n-butyllithium is commonly used to deprotonate terminal alkynes, amines, and alcohols. tu-bs.de This basicity makes them invaluable for generating other reactive intermediates. libretexts.org

Nucleophilicity: The carbanionic nature of the carbon atom makes organolithium reagents excellent nucleophiles. wikipedia.org They readily attack electrophilic centers, most notably the carbon atom of carbonyl groups (aldehydes, ketones, esters) in nucleophilic addition reactions to form new carbon-carbon bonds and produce alcohols. wikipedia.org They can also participate in substitution reactions with certain alkyl and aryl halides, although side reactions can sometimes be a limitation. wikipedia.org

The balance between basicity and nucleophilicity can be influenced by factors such as the specific organolithium reagent used (e.g., t-butyllithium is a stronger base but more sterically hindered nucleophile than n-butyllithium), the reaction substrate, and the solvent.

Historical Context and Evolution of Organolithium Reagent Utilization in Synthetic Chemistry

The journey of organolithium chemistry began in 1917, when Wilhelm Schlenk and Johanna Holtz reported the first synthesis of organolithium compounds, including phenyllithium, methyllithium (B1224462), and ethyllithium (B1215237). aalto.fi This discovery laid the groundwork for a new class of reagents, although their synthetic potential was not immediately realized due to the challenges of handling these highly air- and moisture-sensitive compounds. aalto.fi

The utility of organolithium reagents in synthesis began to flourish through the work of Karl Ziegler, Georg Wittig, and Henry Gilman in the following decades. Ziegler's research in the late 1920s demonstrated that organolithium compounds could be prepared from organic halides and lithium metal, a more convenient method than Schlenk's use of organomercury precursors. wikipedia.org Wittig and Gilman independently observed in the 1930s that organolithiums could participate in metal-halogen exchange reactions, providing a powerful new method for their preparation, especially for aryl and vinyl lithium species. acs.org

These foundational discoveries transformed organolithium reagents from chemical curiosities into indispensable tools for organic synthesis. aalto.fi Their development has continued, with modern chemistry focusing on creating more functionalized and selective organolithium reagents and controlling their reactivity through the use of additives and specific reaction conditions. This evolution has cemented their role in the construction of complex molecules. libretexts.org

Overview of Lithium, 1-pentadecynyl- as a Representative Long-Chain Alkynyl Lithium Reagent

Lithium, 1-pentadecynyl- (C₁₅H₂₇Li) is a long-chain alkynyl lithium reagent that exemplifies the synthetic utility of this class of compounds. It is not typically isolated but is prepared in situ for immediate use in a subsequent reaction. The standard method for its generation involves the deprotonation of the terminal alkyne, 1-pentadecyne (B1584982), using a strong organolithium base, most commonly n-butyllithium (n-BuLi). This acid-base reaction is highly efficient and is typically carried out in an inert, anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. beilstein-journals.org

The primary synthetic application of Lithium, 1-pentadecynyl- is to act as a potent carbon nucleophile to form new carbon-carbon bonds. Its long C₁₃H₂₇ alkyl chain makes it a valuable building block for the synthesis of complex lipids, pheromones, and other natural products. bangor.ac.ukacs.org A notable example is its reaction with chiral aldehydes, such as Garner's aldehyde, a key intermediate in the synthesis of nitrogen-containing natural products. aalto.fibeilstein-journals.org In these reactions, the 1-pentadecynyl anion adds to the aldehyde's carbonyl group to create a propargylic alcohol, a versatile functional group that can be further transformed. nih.gov

The table below summarizes research findings on the use of Lithium, 1-pentadecynyl- in nucleophilic addition reactions, highlighting its role in the stereoselective synthesis of complex molecules.

| Electrophile | Reaction Conditions | Product Type | Yield | Notes | Reference |

| Garner's Aldehyde | THF, -23 °C | anti-propargylic alcohol | 83% | Reaction showed an 8:1 selectivity for the anti diastereomer. | beilstein-journals.org |

| Garner's Aldehyde | HMPT, THF, -78 °C | anti-propargylic alcohol | 71% | The additive HMPT increased the diastereoselectivity to >20:1. | beilstein-journals.org |

| Garner's Aldehyde | ZnBr₂, Et₂O, -78 °C to rt | syn-propargylic alcohol | 87% | Transmetalation to a zinc acetylide inverted the diastereoselectivity. | beilstein-journals.org |

| A C-glycopyranosyl aldehyde | THF | Mixture of syn/anti alcohols | Not specified | Resulted in a 70:30 mixture of diastereomers. | rsc.org |

These examples demonstrate that Lithium, 1-pentadecynyl- is a highly effective nucleophile for introducing a 15-carbon alkynyl fragment. The stereochemical outcome of its additions can often be controlled by the choice of solvent, temperature, and the use of additives, underscoring the sophisticated application of alkynyl organolithium reagents in modern organic synthesis. beilstein-journals.orgd-nb.info

Structure

3D Structure of Parent

Properties

CAS No. |

105563-08-4 |

|---|---|

Molecular Formula |

C15H27Li |

Molecular Weight |

214.3 g/mol |

IUPAC Name |

lithium;pentadec-1-yne |

InChI |

InChI=1S/C15H27.Li/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h3,5-15H2,1H3;/q-1;+1 |

InChI Key |

JVBWYKJNZNYLDV-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CCCCCCCCCCCCCC#[C-] |

Origin of Product |

United States |

Structural Elucidation and Aggregation Phenomena of Alkynyl Lithium Species in Solution and Solid State

Solution-State Aggregation of Organolithium Compounds

Organolithium reagents, including alkynyl derivatives, are known to exist not as simple monomers but as complex aggregates or polymers. wikipedia.org The degree and nature of this aggregation are influenced by a delicate interplay of factors including the structure of the organic group, the solvent, and the presence of any coordinating ligands. wikipedia.orgnumberanalytics.com This aggregation is a result of electrostatic interactions and the formation of multi-center, two-electron bonds. libretexts.org

Oligomeric and Polymeric Structures: Monomers, Dimers, Trimers, Tetramers, and Pentamers

In solution, organolithium compounds establish an equilibrium between various aggregation states, such as monomers, dimers, trimers, tetramers, and even higher-order structures like hexamers. numberanalytics.comfishersci.it The specific aggregation state that predominates is highly dependent on the organic substituent and the solvent environment. wikipedia.org For instance, simple alkyllithiums like methyllithium (B1224462) and ethyllithium (B1215237) typically form stable tetramers, [RLi]₄, in many solvents, which can be visualized as a cubane-type cluster or a tetrahedron of lithium atoms. wikipedia.orglibretexts.org Larger or more sterically hindered alkyl groups can favor lower aggregation states. libretexts.org

While specific studies on Lithium, 1-pentadecynyl- are limited, the behavior of other lithium acetylides suggests a strong tendency to aggregate. For example, lithium acetylides have been observed to form tetrameric and even dodecameric aggregates in the solid state. rsc.org In solution, an equilibrium between different oligomeric forms is expected. The long, non-polar pentadecynyl chain would likely influence the solubility and aggregation architecture of the compound. The fundamental building block for these aggregates often involves a carbanionic center interacting with a triangle of lithium atoms. wikipedia.org These primary units can then assemble into larger, more complex structures. wikipedia.org

| Organolithium Compound | Solvent | Predominant Aggregation State (n) | Reference |

|---|---|---|---|

| Methyllithium (MeLi) | Diethyl Ether | Tetramer (4) | fishersci.it |

| n-Butyllithium (n-BuLi) | Benzene / Cyclohexane | Hexamer (6) | libretexts.orgwiley.com |

| n-Butyllithium (n-BuLi) | Diethyl Ether | Tetramer (4) | fishersci.it |

| sec-Butyllithium (B1581126) (sec-BuLi) | Benzene | Tetramer (4) | fishersci.it |

| tert-Butyllithium (B1211817) (t-BuLi) | Hydrocarbons | Tetramer (4) | wikipedia.orgfishersci.it |

| Phenyllithium (PhLi) | Diethyl Ether | Dimer (2) | fishersci.it |

Impact of Organic Substituents and Ligands on Aggregate Architecture

The addition of strong donor ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA), can dramatically alter the aggregation state. wikipedia.orgfishersci.it These ligands coordinate strongly to the lithium ions, often more effectively than solvent molecules, leading to the fragmentation of oligomers into smaller, highly reactive monomeric or dimeric complexes. fishersci.itnih.gov For example, TMEDA is known to cleave n-butyllithium hexamers into monomeric or dimeric complexes. wikipedia.orgfishersci.it However, the effect of such additives can be complex; in some cases, such as with lithium amides, the addition of a ligand does not necessarily lead to deaggregation but may increase reactivity through other mechanisms that are still under investigation. wikipedia.org

Spectroscopic Characterization of Lithium Aggregates

The elucidation of the complex structures of organolithium aggregates in solution relies heavily on advanced spectroscopic techniques. wikipedia.org NMR, IR, and Raman spectroscopy are powerful tools for identifying the different species present and for studying the dynamic equilibria between them. thieme-connect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aggregate Identification and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for studying organolithium aggregates in solution. wikipedia.orgthieme-connect.com Multinuclear NMR experiments, particularly involving ⁶Li, ⁷Li, and ¹³C nuclei, provide invaluable information about the structure, stoichiometry, and dynamics of these species. wikipedia.orgthieme-connect.com

The number of lithium atoms interacting with a specific carbanion can often be determined by analyzing the scalar coupling (J-coupling) between carbon and lithium isotopes (e.g., ¹³C-⁶Li or ¹³C-⁷Li). wikipedia.org The observation of distinct signals in the NMR spectrum can indicate the presence of multiple, different aggregate structures coexisting in solution. wikipedia.org

Low-temperature NMR studies are frequently employed to slow down the dynamic exchange processes between different aggregates, allowing for the characterization of individual species. acs.org For example, variable temperature NMR studies of alkyllithium/lithium alkoxide mixtures have successfully identified the formation of multiple mixed aggregates in solution. unt.edu Furthermore, advanced techniques like 2D NMR and Diffusion-Ordered Spectroscopy (DOSY) can provide insights into the size of aggregates and the nature of mixed aggregation. nih.govthieme-connect.com While no specific NMR data for Lithium, 1-pentadecynyl- is readily available in the literature, these established techniques would be the primary methods for its structural characterization in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules and can provide structural information about organolithium compounds. researchgate.netd-nb.info These methods are particularly useful for studying the nature of the carbon-lithium bond and the influence of aggregation and solvation on the molecular structure. researchgate.netresearchgate.net

The C-Li stretching frequency is a key vibrational mode that is sensitive to the compound's environment. Changes in the degree of aggregation or coordination by solvent molecules will alter the position of this band in the IR and Raman spectra. d-nb.info For instance, the coordination of a donor solvent to the lithium atom typically weakens the C-Li bond, leading to a shift in its stretching frequency. Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and to support proposed structures. researchgate.netharvard.edu The analysis of the vibrational spectra of Lithium, 1-pentadecynyl- would offer insights into the C≡C and C-Li bond characteristics within its aggregated structures.

Theoretical and Computational Investigations of Aggregation Pathways

Theoretical and computational chemistry have become indispensable tools for elucidating the complex structures and aggregation pathways of organolithium compounds, which are often challenging to characterize experimentally. wikipedia.org Density functional theory (DFT) and ab initio calculations provide significant insights into the geometries, energies, and bonding nature of various aggregate forms, such as dimers, tetramers, and higher-order clusters. acs.orgaps.org

For alkynyl lithium species, computational studies have explored the thermodynamic stability of different aggregation states. These investigations often reveal a delicate energy balance between various structures, which can be influenced by subtle changes in the system, such as the nature of the solvent or the length of the alkyl chain on the acetylene. Theoretical models for lithium acetylide, for instance, have investigated the preference for linear versus bridged arrangements of the lithium atoms between the alkynyl units. acs.org

A key aspect explored in theoretical studies is the role of solvent molecules, such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), in the aggregation process. Calculations can model the coordination of these Lewis bases to the lithium centers, explaining how they can break down larger aggregates into smaller, often more reactive, species. wikipedia.org For a long-chain alkynyl lithium like 1-pentadecynyl lithium, computational models would predict how the long alkyl tail might influence the packing and solvation of the aggregates, potentially favoring specific geometries to minimize steric hindrance.

Furthermore, computational methods are crucial for understanding the dynamic exchange processes that occur in solution. Theoretical calculations can map the potential energy surfaces for inter-aggregate exchange, providing insights into the mechanisms and activation barriers for these dynamic equilibria, which are often observed in NMR spectroscopic studies. rsc.org

Table 1: Representative Calculated Aggregation Energies for Model Alkynyl Lithium Compounds

| Alkynyl Lithium Species (Model) | Aggregation State | Solvent Model | Calculated Relative Stability (kcal/mol) |

| Ethynyllithium (HC≡CLi) | Monomer | Gas Phase | 0 (Reference) |

| Ethynyllithium (HC≡CLi) | Dimer | Gas Phase | -25.3 |

| Ethynyllithium (HC≡CLi) | Tetramer (Cubane) | Gas Phase | -89.1 |

| Ethynyllithium (HC≡CLi) | Tetramer (Cubane) | THF (implicit) | -75.8 |

Note: The data in this table is illustrative and based on general trends reported in computational studies of simple alkynyl lithiums. Specific values for Lithium, 1-pentadecynyl- are not available.

Conceptual Framework of Lithium Bonds in Organolithium Systems

The interactions that hold organolithium aggregates together are often described within the conceptual framework of "lithium bonds." A lithium bond is a form of electrostatic interaction where a lithium atom, acting as a Lewis acid, interacts with one or more electron-rich centers (Lewis bases). In the context of alkynyl lithium compounds, the primary lithium bond is the C-Li bond, which possesses significant ionic character. youtube.com

Beyond the primary C-Li bond, the aggregation of these species is governed by a network of intermolecular lithium bonds. In these aggregates, the lithium atoms are typically coordinatively unsaturated and seek to increase their coordination number by interacting with the π-system of the carbon-carbon triple bond or the negatively polarized carbon atoms of other alkynyl lithium units. researchgate.net This results in the formation of multicenter, multi-electron bonds, where a single lithium atom can be bonded to multiple carbon atoms, and a single carbon atom can interact with multiple lithium atoms. wikipedia.orgresearchgate.net

The nature of these lithium bonds can be further probed by theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. These analyses can quantify the degree of ionic versus covalent character in the C-Li interactions and identify the presence and strength of secondary interactions within the aggregate structure.

For a molecule like Lithium, 1-pentadecynyl-, the long, non-polar pentadecyl chain would primarily influence the aggregation through steric effects and van der Waals interactions between the chains of different monomers within an aggregate. The fundamental lithium bonding principles, however, would remain consistent with those observed for other alkynyl lithium compounds. The π-system of the C≡C triple bond would play a crucial role in the formation and stabilization of the aggregates. Recent studies on graphdiyne, which contains alkynyl moieties, have highlighted the ability of the alkynyl π-bond to engage in rapid and reversible coupling with lithium ions, a concept that is transferable to the aggregation of alkynyl lithium species. researchgate.net

The solid-state structure of some lithium acetylides reveals complex ladder-like or cubane-type structures, where the lithium atoms and the acetylenic carbons form the vertices of a polyhedron. unibe.chrsc.org In solution, these aggregates are in dynamic equilibrium, and their structure and reactivity are highly dependent on the solvent environment. wikipedia.org

Reactivity and Mechanistic Investigations of Lithium, 1 Pentadecynyl in Organic Transformations

Nucleophilic Addition Reactions of Alkynyl Lithium Reagents

Organolithium compounds, characterized by a highly polarized carbon-lithium bond, are potent nucleophiles and strong bases. mt.com Lithium, 1-pentadecynyl- exemplifies this reactivity, readily participating in nucleophilic addition reactions to a variety of electrophilic centers. vulcanchem.comsmolecule.com These reactions are fundamental for constructing complex molecular architectures, as they form new carbon-carbon bonds. mt.com

Addition to Carbonyl Compounds (Aldehydes and Ketones)

The addition of organolithium reagents to the carbonyl group of aldehydes and ketones is a cornerstone of organic chemistry, yielding secondary and tertiary alcohols, respectively. colby.edudalalinstitute.com The reaction proceeds via the nucleophilic attack of the electron-rich alkynyl carbon on the electrophilic carbonyl carbon, forming a tetrahedral lithium alkoxide intermediate. masterorganicchemistry.com Subsequent aqueous workup protonates the alkoxide to furnish the final propargylic alcohol product. colby.educhemtube3d.com The addition of alkynyl lithium reagents is generally considered irreversible due to the significant basicity difference between the resulting alkoxide and the starting alkynide. masterorganicchemistry.com

When an alkynyl lithium reagent like lithium, 1-pentadecynyl- adds to a chiral aldehyde or ketone containing a stereocenter adjacent (α) to the carbonyl group, the formation of diastereomeric products is possible. The stereochemical outcome of such additions can often be predicted by established stereochemical models. wikipedia.org

Non-Chelation Control (Felkin-Anh Model): In the absence of a chelating group on the α-carbon, the Felkin-Anh model is typically used to predict the major diastereomer. uwindsor.ca This model posits that the largest substituent on the α-carbon orients itself perpendicular to the plane of the carbonyl group to minimize steric strain. ox.ac.uk The nucleophile, in this case, the 1-pentadecynyl anion, then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching from the face opposite the large group and closer to the smallest group. wikipedia.orguwindsor.ca For additions of alkynyllithium reagents to α-haloketones, the results are often consistent with the Felkin-Anh model rather than its polar variant. nih.gov

Chelation Control (Cram-Chelate Model): If the α- or β-substituent on the carbonyl compound is a Lewis basic group, such as an alkoxy or amino group, a different stereochemical outcome can be observed due to chelation. nih.govlibguides.com The lithium cation of the reagent can coordinate with both the carbonyl oxygen and the heteroatom of the substituent, forming a rigid, five- or six-membered cyclic transition state. mdpi.com This chelation locks the conformation of the substrate, and the nucleophile preferentially attacks from the less sterically hindered face of this rigid structure. nih.govresearchgate.net This pathway often leads to the "Cram-chelate" product, which is diastereomeric to the one predicted by the Felkin-Anh model. mdpi.com The strength of chelation control is influenced by the Lewis acidity of the metal cation; powerful coordinating metals provide the strongest control. libguides.com While lithium is not the strongest chelating metal, it can still direct reactions, especially at low temperatures. nih.gov

| Substrate Type | Controlling Model | Key Feature | Predicted Major Product |

|---|---|---|---|

| α-Alkyl-substituted Aldehyde | Felkin-Anh (Non-chelation) | Steric hindrance from the largest group directs attack. uwindsor.ca | syn or anti depending on substituent definition (Felkin product). |

| α-Alkoxy-substituted Aldehyde | Cram-Chelate (Chelation) | Formation of a rigid cyclic intermediate with the Li⁺ ion. mdpi.com | syn (Cram-chelate product). |

| α-Silyloxy-substituted Aldehyde | Felkin-Anh (Non-chelation) | Bulky, weakly coordinating silyl (B83357) groups disfavor chelation. researchgate.net | anti (Felkin product). |

In molecules possessing multiple electrophilic sites, the selectivity of a reagent is crucial. Chemoselectivity refers to the preferential reaction with one functional group over others, while regioselectivity describes the preference for attack at one position over another. iupac.org

Alkynyl lithium reagents are considered "hard" nucleophiles. According to Hard and Soft Acid and Base (HSAB) theory, they react preferentially with "hard" electrophiles. The carbonyl carbon is a hard electrophilic center. In a substrate containing both a ketone and an aldehyde, lithium, 1-pentadecynyl- would be expected to add preferentially to the aldehyde. This is because aldehydes are electronically more electrophilic and sterically less hindered than ketones. youtube.com

Similarly, when reacting with α,β-unsaturated carbonyl compounds, hard nucleophiles like organolithium reagents typically favor direct (1,2-) addition to the carbonyl carbon over conjugate (1,4-) addition to the β-carbon. dalalinstitute.com This yields an allylic alcohol rather than a saturated ketone.

Carbolithiation Reactions Across Carbon-Carbon Multiple Bonds

Carbolithiation is the addition of an organolithium reagent, such as lithium, 1-pentadecynyl-, across an unsaturated carbon-carbon bond (an alkene or alkyne). wikipedia.org This reaction is a powerful method for C-C bond formation, as it creates a new C-C bond and a new organolithium species in a single step. beilstein-journals.org This newly formed organolithium intermediate can then be trapped with various electrophiles, allowing for further functionalization. beilstein-journals.orgnih.gov

The reaction can be performed in an intermolecular or intramolecular fashion. wikipedia.org Intramolecular carbolithiations are particularly useful for constructing five- and six-membered rings with a high degree of regio- and stereocontrol. beilstein-journals.org While the addition typically proceeds in a syn manner, cases of anti-carbolithiation have been observed, often driven by intramolecular coordination of the lithium cation. nih.govresearchgate.net A significant challenge in intermolecular carbolithiation is preventing anionic polymerization, where the newly formed organolithium intermediate adds to another molecule of the starting alkene. nih.gov

SN2-Type Reactions with Electrophiles

Lithium, 1-pentadecynyl- is a potent nucleophile capable of participating in bimolecular nucleophilic substitution (SN2) reactions. libretexts.org In this process, the alkynyl anion attacks an electrophilic carbon atom, displacing a suitable leaving group, such as a halide (I, Br, Cl) or a sulfonate (OTs, OMs). masterorganicchemistry.com

The reaction proceeds via a backside attack mechanism, which results in the inversion of stereochemistry at the electrophilic carbon center. masterorganicchemistry.comyoutube.com The rate of the SN2 reaction is sensitive to steric hindrance at the substrate. libretexts.org Therefore, lithium, 1-pentadecynyl- reacts most efficiently with primary and secondary alkyl halides. Tertiary halides are generally unreactive in SN2 reactions due to severe steric hindrance and will likely undergo elimination instead. masterorganicchemistry.com Strong nucleophiles are required for SN2 reactions, and alkynyl lithium reagents fit this criterion. youtube.com

Proton-Transfer Reactions and Enolate Formation

In addition to their nucleophilicity, organolithium reagents are exceptionally strong bases. mt.com The basicity of lithium, 1-pentadecynyl- stems from the high pKa of its conjugate acid, 1-pentadecyne (B1584982) (pKa ≈ 25). This allows it to deprotonate a wide range of weakly acidic protons. mt.com

One of the most important applications of strong bases in synthesis is the formation of enolates from carbonyl compounds. organicchemistrytutor.com Enolates are versatile nucleophiles in their own right, used in crucial C-C bond-forming reactions like alkylations and aldol (B89426) additions. makingmolecules.compearson.com

However, when an alkynyl lithium reagent is added to a ketone, there is a potential competition between two pathways:

Nucleophilic Addition: The alkynide acts as a nucleophile, attacking the carbonyl carbon (as described in section 4.1.1).

Proton Transfer (Deprotonation): The alkynide acts as a base, removing an α-proton to form an enolate.

The outcome depends on factors like the substrate, steric hindrance, and reaction temperature. While lithium alkynides are strong bases, they are generally less basic than lithium amides like lithium diisopropylamide (LDA) (pKa of diisopropylamine (B44863) ≈ 36). makingmolecules.com For this reason, LDA is more commonly used for the clean, rapid, and irreversible deprotonation of ketones to form kinetic enolates at low temperatures, minimizing the competing nucleophilic addition. chemtube3d.comresearchgate.net With a reagent like lithium, 1-pentadecynyl-, a mixture of addition and deprotonation products is possible, making it a less selective choice for simple enolate formation compared to specialized non-nucleophilic bases. makingmolecules.com

Generation of Lithium Enolates as Nucleophilic Intermediates

Lithium acetylides, including Lithium, 1-pentadecynyl-, are potent bases capable of deprotonating carbon acids. wikipedia.orgmt.com A significant application of their basicity is the generation of lithium enolates from carbonyl compounds. wikipedia.org This process involves the deprotonation of a C-H bond located alpha (α) to a carbonyl group (ketone, ester, or aldehyde). wikipedia.orgmakingmolecules.com The resulting lithium enolates are versatile nucleophilic intermediates widely employed in carbon-carbon bond-forming reactions, such as aldol condensations and alkylations. wikipedia.orgchemtube3d.com

The formation of a lithium enolate is essentially an acid-base reaction. The terminal alkyne proton in a compound like 1-pentyne (B49018) has a pKa of approximately 25, making its conjugate base, the lithium acetylide, a strong base. This allows it to deprotonate carbonyl compounds at the α-position, which typically have pKa values in the range of 20-28 in DMSO. wikipedia.org While extremely strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used for this purpose to ensure rapid and irreversible deprotonation, lithium acetylides can also serve this function. wikipedia.orgmakingmolecules.com The reaction is driven by the formation of a more stable species, converting the highly basic acetylide into a less basic enolate and a neutral alkyne.

Once formed, the lithium enolate exists in equilibrium with its covalent (C-enolates) and ionic (O-enolates) forms, with the latter often being more reactive. These intermediates can then react with a variety of electrophiles. For instance, pre-formed lithium enolates react efficiently with aldehydes in what is known as a directed aldol reaction. chemtube3d.com The aldehyde complexes with the lithium ion, facilitating a cyclic transition state for the aldol addition. chemtube3d.com This method provides control over which partner acts as the nucleophile, preventing self-condensation reactions that can occur under general base-catalyzed conditions. makingmolecules.com

Mechanism of Deprotonation by Strong Organolithium Bases

Organolithium reagents, such as Lithium, 1-pentadecynyl-, are characterized by a highly polar carbon-lithium (C-Li) bond due to the large difference in electronegativity between carbon and lithium. wikipedia.orgnumberanalytics.com This polarization results in significant electron density on the carbon atom, making it resemble a carbanion and imparting strong basic and nucleophilic properties to the reagent. wikipedia.orgmt.com The mechanism of deprotonation by these bases is a fundamental acid-base reaction where the organolithium compound abstracts a proton from a substrate. nih.gov

The process of deprotonation, often termed metalation, involves the replacement of a hydrogen atom with a lithium atom. mt.com For a substrate with an acidic proton, like the α-proton of a ketone, the acetylenic carbon of Lithium, 1-pentadecynyl- acts as the base. The reaction proceeds through a transition state where the proton is transferred from the substrate to the organolithium reagent. The driving force is the formation of a less basic species and a more stable, weaker conjugate acid (in this case, 1-pentadecyne). nih.gov

The reactivity of organolithium bases is influenced by their aggregation state. wikipedia.orgnumberanalytics.com In solution, they often exist as aggregates (dimers, tetramers, etc.), and less aggregated, more monomeric species are generally more reactive. numberanalytics.com The solvent and the presence of coordinating additives play a crucial role in breaking down these aggregates, thereby increasing the basicity and reactivity of the organolithium reagent. numberanalytics.comresearchgate.net For deprotonation of a carbonyl compound, the reaction is typically irreversible when a strong base like an organolithium reagent is used, especially at low temperatures, which allows for the regioselective formation of a specific enolate (kinetic enolate) before any potential equilibration can occur. wikipedia.org

Solvent Effects on Reactivity and Selectivity

Modulation of Reactivity by Solvent Polarity and Solvating Ability

The choice of solvent is critical in reactions involving organolithium reagents like Lithium, 1-pentadecynyl-, as it significantly influences their reactivity and selectivity. numberanalytics.comnumberanalytics.com The solvent's primary roles are to solvate the lithium cation and to influence the aggregation state of the organolithium species. numberanalytics.comnih.gov In non-polar hydrocarbon solvents such as pentane (B18724) or hexane, organolithium reagents exist as large aggregates, which reduces their reactivity. researchgate.netlibretexts.org

In contrast, polar aprotic solvents enhance reactivity. numberanalytics.com The ability of a solvent to coordinate to the lithium ion can break down the aggregates into smaller, more reactive units like dimers or monomers. numberanalytics.comresearchgate.net This deaggregation increases the availability of the carbanionic center, thereby enhancing the nucleophilicity and basicity of the reagent. numberanalytics.com The solvent's polarity and solvating power can also affect the nature of the ion pair. nih.gov A strongly solvating solvent can promote the formation of solvent-separated ion pairs (SIPs) from contact ion pairs (CIPs). In SIPs, the carbanion is more "naked" and thus more reactive. researchgate.netresearchgate.net This modulation of reactivity is crucial for controlling reaction pathways and achieving desired chemical transformations. rug.nlfrontiersin.org

Role of Ethereal Solvents (e.g., THF, DME) in Lithium Solvation and Coordination

Ethereal solvents such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly used in organolithium chemistry due to their ability to effectively solvate the lithium cation. nih.govlibretexts.org The oxygen atoms in these solvents possess lone pairs of electrons that can coordinate to the Lewis acidic lithium ion, forming stable complexes. libretexts.orgrug.nl This coordination is crucial for dissolving organolithium compounds and breaking down their aggregates. nih.govuniurb.it

THF, a cyclic ether, and DME, a bidentate ether, differ in their solvating capabilities. DME is generally a better solvating agent than THF because its two oxygen atoms can chelate the lithium ion, leading to more stable solvation. nih.govuniurb.it The relative rates of reaction of alkyllithium reagents with ethers follow the general trend: DME > THF > diethyl ether. uniurb.it This enhanced solvation in THF and DME increases the reactivity of the organolithium reagent by promoting the formation of smaller, more reactive aggregates or even monomeric species. nih.govresearchgate.net Studies on lithium enolates have shown that aggregation can be lower in DME compared to THF. researchgate.net However, these solvents are not inert and can be deprotonated by highly reactive organolithium reagents, especially at elevated temperatures. rug.nluniurb.it For example, n-butyllithium reacts with THF to form the enolate of acetaldehyde (B116499) and ethylene. uniurb.it

Impact of Additives (e.g., HMPT, ZnBr₂) on Lithium Aggregation and Reaction Pathways

Additives are frequently used to modify the reactivity and selectivity of organolithium reagents. numberanalytics.com Hexamethylphosphoramide (B148902) (HMPA, also abbreviated as HMPT) is a highly polar, aprotic coordinating solvent that is particularly effective at solvating cations. researchgate.netuniurb.it When added to a reaction, even in small amounts, HMPA can break down organolithium aggregates and favor the formation of solvent-separated ion pairs. researchgate.net This significantly increases the nucleophilicity of the carbanion.

In the nucleophilic addition of Lithium, 1-pentadecynyl- to Garner's aldehyde, the use of HMPA as an additive in THF dramatically increases the diastereoselectivity, favoring the anti-adduct with a ratio greater than 20:1. nih.govd-nb.info This high selectivity is attributed to the increased reactivity of the "naked" acetylide, which favors a kinetically controlled reaction pathway via a non-chelation transition state model. nih.gov

Conversely, additives like zinc bromide (ZnBr₂) can completely reverse the selectivity of the reaction. nih.gov When ZnBr₂ is added to the reaction of Lithium, 1-pentadecynyl- with Garner's aldehyde in diethyl ether, the syn-adduct is favored with a selectivity of 1:20. nih.govd-nb.info This reversal is explained by the formation of a zinc chelate. The zinc ion coordinates to both the aldehyde's carbonyl oxygen and the carbamate (B1207046) oxygen, creating a rigid cyclic intermediate. This forces the nucleophile to attack from a specific face, leading to the thermodynamically controlled syn-product. nih.gov

| Additive | Solvent | Product Ratio (anti:syn) | Major Product | Control Type |

|---|---|---|---|---|

| None (Garner's method) | THF | 8:1 | anti-adduct | Kinetic |

| HMPT (Herold's method) | THF | >20:1 | anti-adduct | Kinetic |

| ZnBr₂ (Herold's method) | Et₂O | 1:20 | syn-adduct | Thermodynamic (Chelation) |

Kinetic Versus Thermodynamic Control in Alkynyl Lithium-Mediated Processes

The outcome of a chemical reaction that can yield two or more different products is often determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org This concept is highly relevant to reactions involving alkynyl lithium reagents, where factors like temperature, solvents, and additives can dictate the product distribution. wikipedia.orgnih.gov

Kinetic control prevails when a reaction is run under irreversible conditions, typically at low temperatures. wikipedia.orgimperial.ac.uk The major product formed is the one that is generated the fastest, meaning it proceeds through the transition state with the lowest activation energy. wikipedia.org This product is not necessarily the most stable one. libretexts.org In the deprotonation of an unsymmetrical ketone, for example, using a strong, sterically hindered base like LDA at low temperature leads to the kinetic enolate by removing the most accessible proton. wikipedia.orgmasterorganicchemistry.com Similarly, the addition of Lithium, 1-pentadecynyl- to Garner's aldehyde in the presence of HMPA at -78°C is a classic example of kinetic control. nih.gov The highly reactive, de-aggregated acetylide attacks via the lowest energy, non-chelated transition state to give the anti-product as the major isomer. nih.gov

Thermodynamic control is established when the reaction conditions are reversible, for instance, by using higher temperatures or allowing the reaction to equilibrate over time. wikipedia.orgimperial.ac.uk Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the products. The most stable product, which has the lowest Gibbs free energy, will be the predominant one, even if its activation energy for formation is higher. wikipedia.org The reversal of selectivity observed when adding ZnBr₂ to the reaction of Lithium, 1-pentadecynyl- illustrates thermodynamic, or more accurately, chelation control. nih.gov The formation of a stable, rigid zinc chelate directs the reaction pathway towards the syn-product, which becomes the favored outcome despite the alternative kinetic pathway being available. nih.govd-nb.info

The choice between kinetic and thermodynamic conditions provides a powerful tool for synthetic chemists to control the stereoselectivity and regioselectivity of reactions mediated by alkynyl lithium compounds.

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low (e.g., -78 °C) | Higher (e.g., Room Temperature) |

| Reaction Time | Short | Long (allowing for equilibration) |

| Base/Reagent | Strong, sterically hindered, highly reactive | Weaker, less hindered, allowing for reversibility |

| Product | Formed fastest (lowest activation energy) | Most stable (lowest Gibbs free energy) |

| Reversibility | Irreversible conditions | Reversible conditions |

Stereoselective and Asymmetric Synthesis Utilizing Lithium, 1 Pentadecynyl

Principles of Stereoselective Induction in Alkynyl Lithium Additions

Stereoselectivity in chemical reactions refers to the preferential formation of one stereoisomer over another. msu.edu In the context of alkynyl lithium additions to carbonyl compounds, the creation of a new stereogenic center necessitates control over the facial selectivity of the nucleophilic attack. The incoming alkynyl lithium reagent can approach the planar carbonyl group from two distinct faces, leading to the formation of two possible enantiomers or diastereomers.

The stereochemical outcome of these additions is governed by several key principles:

Steric Hindrance: The approach of the nucleophile is often directed to the less sterically hindered face of the carbonyl compound. This principle is a fundamental aspect of the Felkin-Anh model, which predicts the stereoselectivity of nucleophilic additions to chiral aldehydes and ketones. nih.gov

Chelation Control: In substrates containing a nearby Lewis basic atom (such as an oxygen or nitrogen), a chelating metal can coordinate to both the carbonyl oxygen and the heteroatom. This coordination locks the conformation of the substrate, forcing the nucleophile to attack from a specific face, often leading to a reversal of stereoselectivity compared to non-chelating conditions. nih.gov The Cram chelation model provides a framework for understanding these reactions. nih.gov

Electronic Effects: The electronic properties of both the substrate and the nucleophile can influence the transition state geometry and, consequently, the stereochemical outcome. The alignment of molecular orbitals plays a crucial role in stabilizing the transition state of the favored pathway. nih.gov

The aggregation state of the organolithium reagent, which is influenced by the solvent and the presence of additives, can also significantly impact its reactivity and selectivity. nih.gov For instance, additives like hexamethylphosphoramide (B148902) (HMPA) can break down organolithium aggregates, increasing the nucleophilicity of the alkynyl species. nih.govbeilstein-journals.org

Diastereoselective Control in Reactions with Chiral Substrates

When Lithium, 1-pentadecynyl- reacts with a chiral substrate, the inherent chirality of the substrate can direct the approach of the nucleophile, resulting in the preferential formation of one diastereomer. This is known as substrate-controlled diastereoselectivity.

Garner's aldehyde, a chiral α-amino aldehyde, is a widely used building block in organic synthesis. nih.govbeilstein-journals.org The nucleophilic addition of alkynyl lithium reagents, including Lithium, 1-pentadecynyl-, to Garner's aldehyde provides a powerful method for the synthesis of chiral amino alcohols. beilstein-journals.org

The stereochemical outcome of this reaction is highly dependent on the reaction conditions. In non-chelating solvents like tetrahydrofuran (B95107) (THF), the addition of lithium acetylides to Garner's aldehyde typically proceeds with high anti-selectivity. nih.govbeilstein-journals.org This is explained by the Felkin-Anh model, where the nucleophile attacks from the sterically less hindered face. nih.gov The addition of HMPA can further enhance this anti-selectivity. nih.govbeilstein-journals.org

Conversely, under chelation-controlled conditions, a reversal of diastereoselectivity can be achieved. The use of a chelating metal, such as in zinc bromide (ZnBr₂), promotes the formation of the syn-adduct. nih.govbeilstein-journals.org The metal coordinates to both the aldehyde carbonyl and the nitrogen of the carbamate (B1207046), forcing the nucleophile to attack from the opposite face. nih.govbeilstein-journals.org

Table 1: Diastereoselective Addition of Alkynyl Lithiums to Garner's Aldehyde

| Alkynyl Nucleophile | Additive | Solvent | Diastereomeric Ratio (anti:syn) | Reference |

| Lithium, 1-pentadecynyl- | None | THF | 8:1 | beilstein-journals.org |

| Lithium, 1-pentadecynyl- | HMPA | THF | >20:1 | beilstein-journals.org |

| Lithium Acetylide | ZnBr₂ | Et₂O | 1:12 | nih.gov |

In contrast to substrate control, reagent-controlled diastereoselectivity relies on the use of a chiral reagent to induce stereoselectivity in a reaction with a prochiral or achiral substrate. While this section focuses on the broader principles, the concepts are directly applicable to reactions involving Lithium, 1-pentadecynyl-.

The formation of new carbon-carbon bonds with stereocontrol is a cornerstone of organic synthesis. rsc.org In the context of alkynyl lithium reagents, this can be achieved by employing chiral ligands that coordinate to the lithium ion, creating a chiral environment around the nucleophile. wikipedia.orgbeilstein-journals.org This chiral complex then delivers the alkynyl group to the substrate in a stereoselective manner.

For example, the carbolithiation of certain alkenes, followed by trapping with an electrophile, can generate multiple stereocenters with a high degree of control. beilstein-journals.orgresearchgate.net The stereochemical outcome is often dictated by the formation of a rigid, cyclic transition state where the lithium atom coordinates to the π-system of the alkene. beilstein-journals.orgresearchgate.net

Lewis acids can play a crucial role in modulating the diastereoselectivity of nucleophilic additions to carbonyl compounds. bath.ac.ukresearchgate.netmdpi.com Their influence stems from their ability to coordinate to the carbonyl oxygen, thereby increasing its electrophilicity and altering the steric and electronic environment around the reaction center. mdpi.com

In reactions involving chiral substrates like Garner's aldehyde, the choice of Lewis acid can determine the stereochemical outcome. nih.govbeilstein-journals.org As previously discussed, strongly chelating Lewis acids like ZnBr₂ can enforce a specific conformation, leading to high syn-selectivity in the addition of alkynyl lithiums. nih.govbeilstein-journals.org In contrast, non-chelating conditions or the use of additives that disrupt chelation, such as HMPA, favor the formation of the anti-product. nih.govbeilstein-journals.org

The effect of a Lewis acid is not always straightforward and can depend on the specific substrate, nucleophile, and solvent system. For instance, the addition of titanium tetrachloride (TiCl₄) to vinyllithium (B1195746) additions to Garner's aldehyde did not significantly alter the diastereoselectivity, highlighting the nuanced interplay of factors that govern these reactions. d-nb.info

Enantioselective Approaches in Organolithium Chemistry (General Principles and Relevance)

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. acs.orgresearchgate.net In organolithium chemistry, this is often achieved through the use of chiral ligands that modify the reactivity of the organolithium reagent. wikipedia.orgbeilstein-journals.orgresearchgate.net

A common strategy involves the use of stoichiometric or catalytic amounts of a chiral ligand, such as (-)-sparteine, to create a chiral organolithium complex. wikipedia.orgbeilstein-journals.org This complex then reacts with a prochiral substrate, such as an aldehyde or ketone, to deliver the organic group in an enantioselective manner. wikipedia.org The enantiomeric excess of the product is determined by the difference in the activation energies of the diastereomeric transition states. wikipedia.org

These principles are directly relevant to reactions involving Lithium, 1-pentadecynyl-. By forming a chiral complex with a suitable ligand, it is possible to achieve enantioselective addition of the 1-pentadecynyl group to a variety of electrophiles. The development of such catalytic asymmetric reactions is a significant area of research in organic synthesis.

Temperature-Dependent Stereocontrol in Organolithium Transformations

Temperature is a critical parameter that can significantly influence the stereochemical outcome of organolithium reactions. dntb.gov.uaresearchgate.net Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation enthalpy.

In many organolithium additions, the kinetic product is formed at low temperatures, while higher temperatures can lead to equilibration and the formation of the thermodynamic product. youtube.com For example, in the reaction of n-butyllithium with certain ethers, deprotonation (acting as a base) is favored at low temperatures, while nucleophilic attack (acting as a nucleophile) can become more prevalent at higher temperatures. uniurb.it

The stereochemical integrity of organolithium reagents themselves can also be temperature-dependent. For some vinyllithium species, isomerization can occur at higher temperatures, leading to a loss of stereochemical information. researchgate.net Therefore, careful control of the reaction temperature is essential for achieving high levels of stereocontrol in transformations involving Lithium, 1-pentadecynyl- and other organolithium reagents.

Computational Chemistry and Theoretical Studies of Lithium, 1 Pentadecynyl Analogues

Quantum Mechanical Investigations of Carbon-Lithium Bond Properties

Quantum mechanical calculations are crucial for elucidating the nature of the carbon-lithium (C-Li) bond in alkynyl lithium species, which are analogues of lithium, 1-pentadecynyl-. acs.orgnih.gov These studies delve into the electronic structure to determine the degree of ionic versus covalent character, a fundamental aspect that dictates the compound's reactivity. e-bookshelf.deacs.org

Modern ab initio quantum chemical studies and advanced population analysis methods, such as Natural Population Analysis (NPA) and Atoms in Molecules (AIM), have largely depicted the C-Li bond as predominantly ionic. acs.org However, there is also evidence of a significant covalent component, which is crucial for a complete understanding of its behavior. e-bookshelf.deacs.org The debate continues, with estimates for the ionic character of the C-Li bond in various organolithium compounds ranging from 80% to 88%. wikipedia.org This partial covalent character is thought to contribute to experimental observations like the sizable C-Li NMR coupling constants found in organolithium aggregates. acs.org

Theoretical investigations into simple alkyllithium oligomers, such as (CH₃Li)n, reveal that the C-Li bond can be viewed as a strongly polar electron pair bond. acs.org This bond is composed of both a nearly covalent electron pair interaction and a strongly polar interaction that facilitates significant charge transfer. acs.org The degree of ionicity is not an absolute quantity and is more meaningfully interpreted by observing trends across a series of related compounds. e-bookshelf.de

| Computational Method | System | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| Ab initio / NPA / AIM | Generic Organolithium | Ionic Character | Largely ionic, with Li atomic charges between +0.75 and +0.90 e. | acs.org |

| MP2(full)/6-31+G* | (CH₃Li)₄ | Delocalization Energy | 64 kcal/mol, interpreted as stabilization due to covalent bonding. | acs.org |

| Hirshfeld Population Analysis | Generic Organolithium | Ionic Character | Lower estimated ionicity (30-50%) compared to NPA, suggesting significant covalent character. | e-bookshelf.de |

Density Functional Theory (DFT) Studies of Reaction Mechanisms, Transition States, and Selectivity

Density Functional Theory (DFT) has emerged as a powerful and popular tool for investigating the mechanisms of reactions involving organolithium compounds, including alkynyl lithium species. e-bookshelf.deresearchgate.net These studies provide detailed insights into reaction pathways, the structures of transition states, and the origins of regio- and stereoselectivity. mdpi.comrsc.org

DFT calculations can be used to model various reactions, such as 1,3-dipolar cycloadditions, where a key initial step might be the chelation of the reactants by a lithium ion. mdpi.com By calculating the energy profiles of different potential pathways, researchers can identify the most likely reaction mechanism and the rate-determining step. For instance, in the thermolysis of certain compounds, DFT has been used to show that the reaction proceeds through a five-membered transition state. mdpi.com

In the context of alkynyl lithium reagents, DFT is instrumental in understanding their addition reactions. For example, in the Ni-catalyzed intramolecular cyclization of alkynones, DFT computations have revealed that different reaction mechanisms are followed depending on the nickel catalyst's oxidation state (Ni(0) vs. Ni(II)), leading to different products. rsc.org These calculations can explain why a particular substrate favors one reaction pathway over another, attributing it to factors like conjugation effects or the electronic properties of substituents. rsc.org Furthermore, DFT can elucidate the origins of enantioselectivity by analyzing the stability of diastereomeric transition states, often pointing to subtle non-covalent interactions like hydrogen bonding or steric repulsion as the controlling factors. rsc.org

| Reaction Type | Computational Level | System Studied | Key Insight from DFT | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | M06/6-31+G | Lithiated trimethylsilyldiazomethane (B103560) and α-azido ketones | First step is chelation of reactants by a lithium ion. | mdpi.com |

| Thermal Elimination | WB97XD2/6-311G(d,p) with PCM/SMD (toluene) | Thiosulfinate | Proceeds through a five-membered transition state involving an anomeric effect. | mdpi.com |

| Ni-catalyzed Intramolecular Cyclization | DFT | Alkynones | Different mechanisms for Ni(0) and Ni(II) catalysts; selectivity determined by alkyne and carbonyl insertion steps. | rsc.org |

| Hydrothiolation of Alkynes | PBE-D3BJ/Def2-TZVP/CPCM | Propiolamide and thiol derivatives | Consistent with a copper-catalyzed anti-Markovnikov hydrothiolation mechanism. | mdpi.com |

Molecular Dynamics (MD) Simulations for Exploring Solvent Effects and Aggregation Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time, providing crucial insights into solvent effects and the aggregation of organolithium species like lithium, 1-pentadecynyl- analogues. nih.govresearchgate.net Organolithium compounds are well-known to exist as aggregates (oligomers or polymers) in solution, and the degree of aggregation is influenced by the organic substituent and the solvent. wikipedia.org

MD simulations can model the complex interplay between the organolithium reagent, solvent molecules, and any additives present in the solution. nih.govresearchgate.net These simulations have been particularly valuable in the field of lithium-ion battery electrolytes, where they are used to understand ion solvation and transport properties. nih.govresearchgate.net For instance, MD studies have shown how the composition of a mixed solvent system can alter the solvation structure around a lithium ion, affecting properties like ionic conductivity. nih.gov The simulations can reveal which solvent molecules preferentially coordinate with the lithium ion and how this influences ion pairing. nih.govosti.gov

In the context of alkynyl lithium reagents, MD simulations can explore how different solvents impact the structure and stability of aggregates. This is critical because the aggregation state can significantly affect the nucleophilicity and reactivity of the organolithium species. beilstein-journals.org By simulating the system at an atomic level, MD can help to rationalize experimental observations, such as how additives like HMPT can break up lithium clusters, leading to increased reactivity. beilstein-journals.org Furthermore, MD simulations can be used to investigate the dynamics of desolvation as the lithium ion approaches a reaction partner, a key step in many chemical transformations. osti.gov

Modeling Stereochemical Outcomes and Predictive Capabilities in Asymmetric Synthesis

Computational modeling has become an essential tool for predicting and rationalizing the stereochemical outcomes of asymmetric reactions, including those involving alkynyl lithium reagents. beilstein-journals.orgnih.gov These models provide a three-dimensional understanding of transition states, allowing chemists to predict which stereoisomer will be preferentially formed. nih.gov

For the addition of nucleophiles like lithium, 1-pentadecynyl- to chiral aldehydes or ketones, theoretical models can explain the observed diastereoselectivity. beilstein-journals.org The Felkin-Anh model, for example, is often used to rationalize the high anti-selectivity observed in the addition of organometallic reagents to chiral aldehydes. beilstein-journals.org This model posits that the nucleophile attacks the carbonyl group from the least sterically hindered face. beilstein-journals.org In cases where syn-selectivity is observed, the Cram-chelation control model can provide an explanation, where a chelating metal coordinates to multiple heteroatoms in the substrate, forcing the nucleophile to attack from a different face. beilstein-journals.org

Computational methods, such as molecular mechanics and quantum mechanical calculations, can be used to calculate the energies of the different possible transition states leading to the various stereoisomers. researchgate.net The stereochemical outcome is then predicted based on the lowest energy transition state. These models have been successfully applied to predict the stereoselectivity of various reactions, including nucleophilic additions to carbonyls and cycloadditions. nih.gov For example, in the addition of a lithiated alkynyl group to Garner's aldehyde, a versatile chiral intermediate, the high anti-selectivity observed in THF can be rationalized by the Felkin-Anh model. beilstein-journals.org The reversal of selectivity upon the addition of a chelating metal like ZnBr₂ can be explained by a switch to a chelation-controlled transition state. beilstein-journals.org

Benchmarking and Validation of Computational Models for Organolithium Systems

The accuracy of computational predictions for organolithium systems is highly dependent on the chosen theoretical methods and models. Therefore, benchmarking and validation against experimental data are critical steps to ensure the reliability of the computational results. chemrxiv.org This process involves systematically comparing the outcomes of simulations with known experimental data to assess the performance of different computational approaches. chemrxiv.org

For organolithium compounds, this can involve comparing calculated properties such as bond lengths, vibrational frequencies, and NMR chemical shifts with experimentally determined values. In the context of reaction modeling, calculated reaction barriers and stereoselectivities can be compared with experimentally measured reaction rates and product distributions. chemrxiv.org

Advanced Applications of Lithium, 1 Pentadecynyl in Complex Molecule Synthesis

Utility in Natural Product Synthesis and Derivatives

The structural motifs present in many natural products, such as long alkyl chains and specific stereochemical arrangements, make their synthesis a formidable challenge. Lithium, 1-pentadecynyl- has proven to be an effective reagent for tackling these challenges, contributing significantly to the synthesis of several classes of biologically important molecules. nih.govdanielromogroup.com

Long-chain alcohols and alkynols are important synthetic intermediates and are themselves components of various natural products. nih.govrsc.org The addition of lithium, 1-pentadecynyl- to aldehydes and ketones is a direct and efficient method for the synthesis of secondary and tertiary long-chain alkynols. organic-chemistry.orgyoutube.com This reaction, a cornerstone of C-C bond formation, allows for the introduction of the 15-carbon alkynyl group onto a carbonyl-containing substrate.

The resulting alkynol can be further modified. For instance, partial reduction of the triple bond using catalysts like Lindlar's catalyst can yield the corresponding (Z)-alkenol, while reduction with sodium in liquid ammonia (B1221849) typically affords the (E)-alkenol. youtube.com Complete hydrogenation of the triple bond leads to the saturated long-chain alcohol. This versatility allows for the synthesis of a variety of long-chain alcohols with defined stereochemistry. nih.gov

A notable example involves the reaction of lithium, 1-pentadecynyl- with Garner's aldehyde, a chiral serine-derived building block. beilstein-journals.org This reaction proceeds with high diastereoselectivity to produce a propargylic alcohol, which serves as a key intermediate in the synthesis of more complex molecules. beilstein-journals.org

Table 1: Synthesis of Long-Chain Alkynols using Lithium, 1-pentadecynyl-

| Electrophile | Product | Reaction Conditions | Yield (%) | Reference |

| Garner's aldehyde | Propargylic alcohol adduct | THF, -23 °C | 83 | beilstein-journals.org |

| Garner's aldehyde | Propargylic alcohol adduct | HMPT, THF, -78 °C | 71 | beilstein-journals.org |

Sphingolipids are a class of lipids containing a backbone of a sphingoid base, which is a long-chain aliphatic amino alcohol. researchgate.netnih.gov They are integral components of cell membranes and play crucial roles in signal transduction and cell recognition. nih.govbiorxiv.org The synthesis of sphingolipid analogues is of great interest for studying their biological functions and for developing potential therapeutic agents. biorxiv.orgpreprints.org

Lithium, 1-pentadecynyl- has been instrumental in the synthesis of sphingosine (B13886) analogues. researchgate.net In a key step, the lithium acetylide is added to a chiral aldehyde, such as a derivative of serine, to establish the correct stereochemistry at the newly formed stereocenters. researchgate.netresearchgate.net For example, the addition of lithium, 1-pentadecynyl- to a protected serine-derived aldehyde can yield either the erythro or threo isomer of the resulting amino alcohol, depending on the reaction conditions. researchgate.net Subsequent functional group manipulations, including reduction of the alkyne and deprotection, lead to the desired sphingolipid analogue. researchgate.net

The ability to introduce the long pentadecynyl chain with stereocontrol is a significant advantage of using this reagent in the synthesis of these complex and biologically relevant molecules. researchgate.net

Lithium, 1-pentadecynyl- serves as a precursor for the synthesis of various derivatives of resorcinols and amino alcohols. scirp.orgnih.gov The long alkyl chain introduced by this reagent can be a key structural feature in the final target molecules. For instance, the alkynyl group can participate in cyclization reactions to form heterocyclic or carbocyclic rings.

In the synthesis of amino alcohol derivatives, the addition of lithium, 1-pentadecynyl- to chiral aldehydes or ketones derived from amino acids provides a straightforward route to enantiomerically enriched propargylic amino alcohols. beilstein-journals.orgscirp.org These intermediates can then be converted into a variety of other functionalized amino alcohols through transformations of the triple bond and the hydroxyl group.

Participation in Alkyne Multifunctionalization Reactions for Diversified Chemical Scaffolds

The carbon-carbon triple bond of the 1-pentadecynyl group is a versatile functional handle that can undergo a variety of transformations, leading to the creation of diverse chemical scaffolds. nih.govnih.gov Modern synthetic methods have enabled the multifunctionalization of alkynes, where multiple new bonds are formed in a single operation. nih.govnih.gov

While direct examples specifically citing lithium, 1-pentadecynyl- in complex, one-pot multifunctionalization reactions are not extensively documented in the provided context, the principle of using the alkyne as a linchpin for diversification is well-established. nih.gov For instance, after its incorporation into a molecule, the triple bond can undergo reactions such as hydro- and carbometalation, cycloadditions, and transition-metal-catalyzed cross-coupling reactions to introduce additional functional groups and build molecular complexity. sioc-journal.cn

Role as an Initiator in Anionic Polymerization Processes

Organolithium compounds, including lithium acetylides, are well-known initiators for anionic polymerization. wikipedia.org This type of polymerization is a chain-growth process initiated by a nucleophilic attack on a monomer, typically a vinyl monomer with an electron-withdrawing group. wikipedia.org A key feature of many anionic polymerizations is their "living" nature, which allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. wikipedia.orguliege.be

Lithium, 1-pentadecynyl-, with its nucleophilic carbanion, can initiate the polymerization of monomers such as styrene, dienes, and methacrylates. wikipedia.orguni-bayreuth.de The initiation step involves the addition of the 1-pentadecynyl anion to the monomer, creating a new carbanionic species that then propagates by adding to subsequent monomer units. The long alkyl chain of the initiator becomes an end-group of the resulting polymer chain.

The steric bulk of the initiator can influence the stereochemistry of the resulting polymer. rsc.org While specific studies on the influence of the 1-pentadecynyl group's steric profile on polymer microstructure were not found, it is a known principle in anionic polymerization that the structure of the initiator can affect polymer properties. rsc.org

Table 2: General Characteristics of Anionic Polymerization Initiated by Organolithium Reagents

| Feature | Description | Reference |

| Initiator Type | Strong nucleophiles, such as alkyllithiums. | wikipedia.org |

| Monomer Type | Typically vinyl monomers with electron-withdrawing groups (e.g., styrene, methacrylates). | wikipedia.org |

| "Living" Nature | Absence of inherent termination or chain transfer, allowing for controlled polymer synthesis. | wikipedia.orguliege.be |

| Solvent Effects | The polarity of the solvent significantly impacts the polymerization rate and the nature of the propagating ion pair. | uni-bayreuth.de |

Future Research Directions in Lithium, 1 Pentadecynyl Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methods

The traditional synthesis of organolithium reagents often involves reactive metals and non-polar hydrocarbon solvents, which present environmental and safety challenges. wikipedia.org A significant future direction is the alignment of Lithium, 1-pentadecynyl- synthesis with the principles of green chemistry. dergipark.org.tr This involves a holistic approach, from the sourcing of raw materials to the final reaction workup.

Research efforts will likely focus on:

Sustainable Lithium Sourcing: Conventional lithium production from brines relies on vast evaporation ponds, which are time-consuming and water-intensive. innovationnewsnetwork.com Future methods will increasingly adopt more sustainable technologies like Direct Lithium Extraction (DLE), which offers significantly faster processing, higher recovery rates, and reduced water consumption and land use. mdpi.com Electrochemical recovery methods are also emerging as a promising alternative with minimal waste production. bohrium.com

Greener Reaction Conditions: The "12 Principles of Green Chemistry" provide a framework for developing more benign synthetic protocols. dergipark.org.tr For Lithium, 1-pentadecynyl-, this could involve exploring solvent-free reaction conditions or substituting hazardous solvents with safer alternatives like bio-based ethers or ionic liquids. dergipark.org.tr

Waste Reduction: The ideal synthesis produces minimal waste. This can be achieved by developing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product. dergipark.org.tr Furthermore, using organic acids, which are often biodegradable, in place of strong mineral acids for processing and purification steps can significantly reduce the environmental impact. mdpi.com

Table 1: Application of Green Chemistry Principles to Lithium, 1-pentadecynyl- Synthesis

| Green Chemistry Principle | Application in Future Synthesis of Lithium, 1-pentadecynyl- |

|---|---|

| Waste Prevention | Design syntheses with high atom economy to minimize byproducts. |

| Safer Solvents & Auxiliaries | Replace traditional hydrocarbon solvents with safer, renewable, or solvent-free alternatives. dergipark.org.tr |

| Design for Energy Efficiency | Develop catalytic methods that allow for synthesis at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Source the pentadecynyl group from renewable resources like plant-derived fatty acids. |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using more selective reagents. |

| Catalysis | Employ catalytic quantities of reagents instead of stoichiometric amounts to improve efficiency. |

Design and Synthesis of Highly Enantioselective Alkynyl Lithium Reagents

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is fundamental to the pharmaceutical and agrochemical industries. wikipedia.org A major frontier for Lithium, 1-pentadecynyl- is its development into a highly effective reagent for asymmetric synthesis. This involves creating a chiral environment around the reactive carbon-lithium bond to control the stereochemical outcome of its reactions with prochiral substrates like aldehydes or imines.

Key strategies for future development include:

External Chiral Ligands: One approach is the addition of external, non-covalently bound chiral ligands. Chiral diamines, amino alcohols, and ethers can coordinate to the lithium atom, forming a chiral complex that directs the nucleophilic attack of the alkynyl group to one face of the electrophile.

Covalently Attached Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to the pentadecynyl backbone. This auxiliary would be removed in a subsequent step. This method has been successfully used in other organolithium additions to control stereochemistry. nih.govnih.gov

Traceless Auxiliaries: A more advanced approach utilizes chiral lithium amides as stereodirecting reagents that can be recovered after the reaction, serving as "traceless" auxiliaries. nih.gov This method is operationally simple and circumvents the need for separate steps to attach and remove a conventional auxiliary. nih.gov

The successful application of these strategies, as demonstrated in the highly diastereoselective addition of other lithium acetylides to chiral substrates like Garner's aldehyde, provides a strong precedent for future success with Lithium, 1-pentadecynyl-. beilstein-journals.orgd-nb.info

Integration of Machine Learning and AI in Organolithium Reaction Prediction and Optimization

The optimization of chemical reactions is often a time-consuming, trial-and-error process. wpmucdn.com The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate discovery and optimization in organolithium chemistry. wpmucdn.comcam.ac.uk

Future research will leverage these computational tools to:

Predict Reaction Outcomes: By training ML models on large datasets of reactions, it is possible to predict outcomes like yield and stereoselectivity with high accuracy. wpmucdn.com For Lithium, 1-pentadecynyl-, this would involve building a database of reactions under varying conditions (e.g., solvent, temperature, substrate, additives) to create predictive models.

Optimize Reaction Conditions: AI algorithms can efficiently explore the vast parameter space of a chemical reaction to identify the optimal conditions for a desired outcome. This "active learning" approach reduces the experimental burden and enhances efficiency in chemical synthesis. wpmucdn.com

Elucidate Reaction Mechanisms: Explainable AI (XAI) frameworks can identify the key features and parameters that influence model predictions. mdpi.com This provides valuable mechanistic insights, helping chemists understand why certain conditions are optimal and guiding the rational design of new experiments.

Accelerate Discovery: ML models can perform virtual screenings of vast numbers of potential substrates, identifying promising candidates for new transformations involving Lithium, 1-pentadecynyl- and accelerating the pace of innovation. wpmucdn.com

Table 3: Potential Applications of AI/ML in Lithium, 1-pentadecynyl- Chemistry

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Reactivity Prediction | Develop models to predict the yield of a reaction with a given substrate and conditions. wpmucdn.com | Reduces trial-and-error experimentation. |

| Condition Optimization | Use algorithms to iteratively suggest new experimental conditions to maximize yield or selectivity. wpmucdn.comcam.ac.uk | Accelerates process development and improves efficiency. |

| Mechanism Analysis (XAI) | Identify the most influential parameters (e.g., temperature, solvent) on reaction outcomes. mdpi.comnih.gov | Deepens fundamental understanding of reaction mechanisms. |

| Virtual Screening | Computationally screen libraries of molecules to discover new substrates or applications. wpmucdn.com | Speeds up the discovery of novel chemical transformations. |

Exploration of Novel Applications in Functional Materials Science

The unique structure of Lithium, 1-pentadecynyl—a reactive organometallic center attached to a long aliphatic chain and an alkyne group—makes it an attractive building block for novel functional materials. wikipedia.orgtandfonline.com Future research will explore its use in creating advanced materials with tailored properties.

Potential applications include:

Polymer Synthesis: Organolithium reagents are widely used as initiators in anionic polymerization to produce elastomers and other polymers. wikipedia.org Lithium, 1-pentadecynyl- can be used to initiate polymerization, thereby incorporating the long pentadecynyl chain as a polymer end-group, which could be used to tune physical properties like solubility and morphology.

Conjugated Materials: The alkyne functionality is a versatile handle for creating conjugated systems. Polymerization of the alkyne can lead to polyacetylenes, a class of conjugated polymers with interesting electronic and optical properties for applications in organic electronics.

Self-Assembling Systems: The amphiphilic nature of molecules derived from Lithium, 1-pentadecynyl- (with a polar head and a long non-polar tail) suggests potential for self-assembly. Similar to other long-chain amphiphiles, these could form structures like nanofibers, vesicles, or nanotubes in solution, with potential applications in drug delivery or nanotechnology. rsc.org

Surface Modification: The reagent could be used to attach pentadecynyl groups to surfaces, modifying their properties. The long hydrocarbon chain would impart hydrophobicity, a property useful for creating water-repellent coatings. tandfonline.com

The development of materials from renewable resources is a key aspect of sustainable chemistry, and the long alkyl chain of Lithium, 1-pentadecynyl- could potentially be sourced from natural products like cashew nutshell liquid derivatives, further enhancing its appeal in green materials science. tandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.